4',4-Difluorobiphenyl-3-carboxamide
Overview
Description
4',4-Difluorobiphenyl-3-carboxamide is a chemical compound characterized by its unique structure, which includes a biphenyl core with two fluorine atoms at the 4' position and a carboxamide group at the 3 position. This compound is of interest in various scientific and industrial applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4',4-Difluorobiphenyl-3-carboxamide typically involves the following steps:
Biphenyl Derivative Synthesis: The starting material is often a biphenyl derivative, which undergoes halogenation to introduce fluorine atoms at the desired positions.
Carboxamide Formation: The carboxamide group is introduced through a reaction involving an amine and a carboxylic acid derivative, often using coupling agents like carbodiimides or activating reagents like thionyl chloride.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale chemical reactors, with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4',4-Difluorobiphenyl-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to amines.
Substitution: Substitution reactions can occur at the fluorine atoms or other positions on the biphenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles and electrophiles are employed, with conditions varying based on the specific substitution reaction.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, or alcohols.
Reduction Products: Amines or amides.
Substitution Products: Various substituted biphenyl derivatives.
Scientific Research Applications
4',4-Difluorobiphenyl-3-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: The compound is used in biological studies to investigate its interactions with various biomolecules and cellular processes.
Medicine: It has potential therapeutic applications, including anti-inflammatory and analgesic properties.
Industry: The compound is utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 4',4-Difluorobiphenyl-3-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4',4-Difluorobiphenyl-3-carboxamide is compared to other similar compounds, such as:
Biphenyl-3-carboxamide: Lacks fluorine atoms, resulting in different chemical properties.
4',4'-Difluorobiphenyl-2-carboxamide: Similar structure but with a different position of the carboxamide group.
3,3'-Difluorobiphenyl-4-carboxamide: Different positions of fluorine atoms and carboxamide group.
These compounds have unique properties and applications, highlighting the importance of structural variations in chemical behavior and utility.
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Properties
IUPAC Name |
2-fluoro-5-(4-fluorophenyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO/c14-10-4-1-8(2-5-10)9-3-6-12(15)11(7-9)13(16)17/h1-7H,(H2,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
METHOSOZMUITIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)F)C(=O)N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001268362 | |
Record name | 4,4′-Difluoro[1,1′-biphenyl]-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001268362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214380-94-5 | |
Record name | 4,4′-Difluoro[1,1′-biphenyl]-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1214380-94-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4′-Difluoro[1,1′-biphenyl]-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001268362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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